molecular formula C16H30ClN3O2 B162658 Gafquat HS 100 CAS No. 131954-48-8

Gafquat HS 100

Cat. No. B162658
M. Wt: 331.9 g/mol
InChI Key: WAROVFJVCBYVHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08721740B2

Procedure details

quaternized vinylpyrrolidone/dimethylaminopropylmethacrylamide copolymers such as the product sold under the name GAFQUAT HS 100 by the company ISP, and crosslinked polymers of methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium salts such as the polymers obtained by homopolymerization of dimethylaminoethyl acrylate quaternized with methyl chloride, or by copolymerization of acrylamide with dimethylaminoethyl acrylate quaternized with methyl chloride, the homo- or copolymerization being followed by crosslinking with a compound containing olefinic unsaturation, such as methylenebisacrylamide. In at least one embodiment, a crosslinked acrylamide/methacryloyloxyethyltrimethylammonium chloride copolymer (20/80 by weight) in the form of a dispersion containing 50% by weight of the copolymer in mineral oil can be used. This dispersion is sold under the name SALCARE® SC 92 by the company Ciba. In some embodiments, a crosslinked methacryloyloxyethyltrimethylammonium chloride homopolymer containing about 50% by weight of the homopolymer in mineral oil or in a liquid ester can be used. These dispersions are sold under the names SALCARE® SC 95 and SALCARE® SC 96 by the company Ciba.
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([N:3]1[CH2:7][CH2:6]C[C:4]1=O)=C.CN(CCCC=[C:16]([CH3:20])[C:17](N)=[O:18])C.CC(C(NCCC[N+](C)(C)C)=[O:25])=C.C=CN1C(=O)CCC1.[Cl-]>>[C:17]([O:25][CH2:6][CH2:7][N:3]([CH3:1])[CH3:4])(=[O:18])[CH:16]=[CH2:20] |f:0.1,2.3.4|

Inputs

Step One
Name
vinylpyrrolidone dimethylaminopropylmethacrylamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)N1C(CCC1)=O.CN(C)CCCC=C(C(=O)N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)C(=O)NCCC[N+](C)(C)C.C=CN1CCCC1=O.[Cl-]
Step Three
Name
methacryloyloxy(C1-C4)alkyltri(C1-C4)alkylammonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)(=O)OCCN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.